molecular formula C20H31NO4S B241271 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide

4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide

Cat. No. B241271
M. Wt: 381.5 g/mol
InChI Key: LQUDPKLQGVMOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a member of the thienylcyclohexanecarboxamide family, which is known for its anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. In vivo studies have shown its analgesic effects in animal models of pain, as well as its potential as a treatment for neuropathic pain and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide in lab experiments is its specificity for the NF-κB signaling pathway. This compound has been shown to selectively inhibit this pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in immune responses and inflammation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Future Directions

There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide. One direction is to further explore its potential as a treatment for inflammatory bowel disease and neuropathic pain. Another direction is to investigate its effects on other signaling pathways involved in immune responses and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide shows promise as a drug candidate for the treatment of inflammatory and painful conditions, and further research is warranted.

Synthesis Methods

The synthesis of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with 2-furylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been studied for its potential as an anti-inflammatory and analgesic drug candidate. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells. In vivo studies have demonstrated its analgesic effects in animal models of pain. Furthermore, this compound has shown potential as a treatment for neuropathic pain and inflammatory bowel disease.

properties

Molecular Formula

C20H31NO4S

Molecular Weight

381.5 g/mol

IUPAC Name

4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H31NO4S/c1-2-3-5-16-7-9-17(10-8-16)20(22)21(14-19-6-4-12-25-19)18-11-13-26(23,24)15-18/h4,6,12,16-18H,2-3,5,7-11,13-15H2,1H3

InChI Key

LQUDPKLQGVMOIK-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.